molecular formula C13H19N5O5 B13423750 3'-o-(2-Methoxyethyl)adenosine

3'-o-(2-Methoxyethyl)adenosine

Cat. No.: B13423750
M. Wt: 325.32 g/mol
InChI Key: RHVMAYVXDAXYHR-QYVSTXNMSA-N
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Preparation Methods

3’-O-(2-Methoxyethyl)adenosine is synthesized from adenosine monophosphate in a two-step process :

    Attachment of the Methoxy Group: The methoxy group is attached to the 2’ position of the ribose sugar using phosphoramidite chemistry.

    Oxidation of the 5’ Hydroxyl Group: The 5’ hydroxyl group is oxidized to form the phosphate ester.

For industrial production, a method suitable for large-scale synthesis involves the use of phosphoramidite chemistry to attach the methoxy group and subsequent oxidation to form the desired compound .

Chemical Reactions Analysis

3’-O-(2-Methoxyethyl)adenosine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the ribose sugar.

    Substitution: Substitution reactions can occur at the methoxy group or other reactive sites on the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3’-O-(2-Methoxyethyl)adenosine has a wide range of applications in scientific research :

    Chemistry: Used as a building block for DNA synthesis and as a precursor for other nucleoside analogues.

    Biology: Acts as an antiviral agent by inhibiting viral replication and preventing the incorporation of viral nucleic acid into host DNA.

    Medicine: Exhibits anticancer properties, making it useful as a chemotherapeutic agent. It also acts as a smooth muscle vasodilator.

    Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical studies.

Mechanism of Action

The mechanism of action of 3’-O-(2-Methoxyethyl)adenosine involves its role as an adenosine analogue :

    Molecular Targets: It targets adenosine receptors and enzymes involved in nucleic acid metabolism.

    Pathways Involved: The compound interferes with DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation. It also acts on smooth muscle cells to induce vasodilation.

Comparison with Similar Compounds

3’-O-(2-Methoxyethyl)adenosine is unique among adenosine analogues due to its specific modifications :

    Adenosine Phosphate: Another adenosine analogue used in various biochemical applications.

    Acadesine: Known for its role in activating AMP-activated protein kinase (AMPK).

    Clofarabine: A chemotherapeutic agent used in the treatment of certain types of leukemia.

    Fludarabine Phosphate: Used in the treatment of chronic lymphocytic leukemia.

    Vidarabine: An antiviral agent used to treat herpes simplex virus infections.

These compounds share similar structures but differ in their specific functional groups and biological activities, highlighting the uniqueness of 3’-O-(2-Methoxyethyl)adenosine in its applications and mechanisms of action.

Properties

Molecular Formula

C13H19N5O5

Molecular Weight

325.32 g/mol

IUPAC Name

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-3-ol

InChI

InChI=1S/C13H19N5O5/c1-21-2-3-22-10-7(4-19)23-13(9(10)20)18-6-17-8-11(14)15-5-16-12(8)18/h5-7,9-10,13,19-20H,2-4H2,1H3,(H2,14,15,16)/t7-,9-,10-,13-/m1/s1

InChI Key

RHVMAYVXDAXYHR-QYVSTXNMSA-N

Isomeric SMILES

COCCO[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)CO

Canonical SMILES

COCCOC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)CO

Origin of Product

United States

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